1H-Indazole-3-carbothioamide

描述

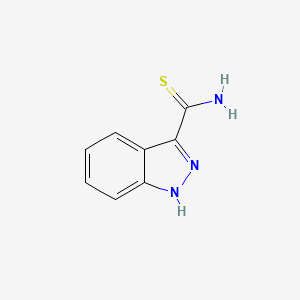

1H-Indazole-3-carbothioamide is a heterocyclic compound with the molecular formula C8H7N3S It is characterized by an indazole ring system substituted with a carbothioamide group at the 3-position

准备方法

Synthetic Routes and Reaction Conditions: 1H-Indazole-3-carbothioamide can be synthesized through several methods. One common approach involves the reaction of 1H-indazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonium thiocyanate to yield the carbothioamide derivative. The reaction conditions typically include:

Solvent: Anhydrous solvents such as dichloromethane or chloroform.

Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures.

Catalysts: Catalysts are generally not required for these reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反应分析

Cyclization Reactions with Quinones

1H-Indazole-3-carbothioamide undergoes cyclization with electron-deficient quinones (e.g., benzoquinone or naphthoquinone) under mild conditions. This reaction proceeds via nucleophilic attack of the thioamide group on the quinone, followed by intramolecular cyclization to form benzophthalazinediones or substituted indazoles (Table 1) .

Table 1: Cyclization products with selected quinones

| Quinone Type | Product | Yield (%) | Conditions |

|---|---|---|---|

| Benzoquinone | Benzophthalazinedione | 65–78 | RT, 12 h in THF |

| Naphthoquinone | 6-Substituted indazole | 72–85 | 50°C, 6 h in DMF |

Mechanistic studies indicate the reaction involves:

-

Nucleophilic addition of the thioamide sulfur to the quinone carbonyl.

-

Ring-opening of the quinone to form an intermediate thiolactam.

Diazotization and Functionalization

The compound participates in diazotization reactions to introduce carboxylic acid or aldehyde functionalities. For example:

-

Reaction with sodium nitrite (NaNO₂) in HCl yields 1H-indazole-3-carboxylic acid via intermediate diazonium salt formation (Scheme 1) .

-

Electron-rich substituents on the indazole ring reduce yields due to competing dimerization .

Scheme 1: Diazotization pathway

textIndazole-3-carbothioamide → Diazonium salt (NaNO₂/HCl, 0°C) → Hydrolysis (H₂O, 25°C) → 1H-Indazole-3-carboxylic acid (Yield: 46–60%)[4]

Key Variables Affecting Yield:

Nucleophilic Substitution and Addition Reactions

The thioamide group (-C(=S)NH₂) acts as a soft nucleophile:

-

Formaldehyde addition : Forms hydroxymethyl adducts in aqueous HCl, confirmed by solid-state NMR .

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form S-alkylated derivatives.

Table 2: Energy differences in N1 vs. N2 adduct formation with formaldehyde

| Reaction Site | ΔE (kJ/mol) | Stability Trend |

|---|---|---|

| N1–H | +16.5 | Less stable |

| N2–H | -6.6 | More stable |

The N2–H site is thermodynamically favored due to reduced steric hindrance and resonance stabilization .

Metabolic Pathways

In vitro studies reveal hepatic metabolism via:

-

Oxidation : CYP3A4-mediated S-oxidation to sulfinic/sulfonic acid derivatives.

-

Hydrolysis : Cleavage of the thioamide bond to release indazole-3-carboxylic acid .

Major Metabolites Identified :

-

S-Oxide derivative (m/z 193.04).

-

Glucuronide conjugate (m/z 369.12).

科学研究应用

1H-Indazole-3-carbothioamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

作用机制

The mechanism of action of 1H-indazole-3-carbothioamide involves its interaction with various molecular targets. The carbothioamide group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. Pathways involved may include inhibition of enzymes or interaction with DNA, leading to its potential therapeutic effects.

相似化合物的比较

1H-Indazole-3-carbothioamide can be compared with other indazole derivatives such as:

1H-Indazole-3-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide.

1H-Indazole-3-carboxylic acid: Precursor in the synthesis of this compound.

1H-Indazole-3-thiol: Contains a thiol group, offering different reactivity and applications.

Uniqueness: this compound is unique due to its carbothioamide group, which imparts distinct chemical and biological properties compared to other indazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

生物活性

1H-Indazole-3-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of this compound

This compound belongs to a class of indazole derivatives that have been explored for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The indazole scaffold is known for its versatility in drug design, which allows for modifications that can enhance biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1H-indazole derivatives. For instance, 1H-indazole-3-carboxamide derivatives have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), which is implicated in tumor progression. One representative compound exhibited an IC50 value of 9.8 nM against PAK1, demonstrating high selectivity towards a panel of 29 kinases . This suggests that modifications on the indazole scaffold can lead to significant anticancer activity.

CRAC Channel Blockade

Indazole-3-carboxamide derivatives have also been studied for their ability to inhibit calcium release-activated calcium (CRAC) channels in mast cells. These channels are crucial for mast cell activation and subsequent inflammatory responses. The SAR studies indicated that specific structural features, such as the amide linker regiochemistry, are critical for their inhibitory activity . For example, one compound showed an IC50 of 29 µM in blocking calcium influx in RBL-2H3 mast cells.

Antileishmanial Activity

Novel derivatives of 1H-indazole have shown promise as antileishmanial agents. A study reported that a specific derivative acted as a growth inhibitor for Leishmania major, with molecular docking studies indicating stable binding interactions with the enzyme trypanothione reductase . This highlights the potential of indazole derivatives in treating parasitic infections.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indazole derivatives. Key findings from various studies include:

- Substituent Effects : The presence of hydrophobic rings and hydrophilic groups significantly influences PAK1 inhibitory activity and selectivity .

- Linker Chemistry : The unique amide linker configuration is essential for CRAC channel inhibition, differentiating indazole derivatives from other amide-type inhibitors .

- Molecular Modifications : Modifications at the C3 position of the indazole ring can enhance inhibitory activities against various targets, including IDO1 and FGFR kinases .

Case Studies

Several case studies provide insight into the effectiveness of 1H-indazole derivatives:

- PAK1 Inhibition : A study identified a series of 1H-indazole-3-carboxamide derivatives with potent PAK1 inhibitory activity. The lead compound demonstrated significant suppression of MDA-MB-231 cell migration without affecting tumor growth, indicating its potential for metastasis management .

- CRAC Channel Blockers : Research on indazole-3-carboxamides revealed their ability to stabilize mast cells and inhibit TNFα secretion in a dose-dependent manner, showcasing their therapeutic potential in inflammatory diseases .

- Antileishmanial Efficacy : A specific indazole derivative was shown to effectively inhibit Leishmania major growth, supported by molecular dynamics simulations that confirmed its stable binding to target enzymes .

属性

IUPAC Name |

1H-indazole-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8(12)7-5-3-1-2-4-6(5)10-11-7/h1-4H,(H2,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXRXRMNOOOQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482980 | |

| Record name | 1H-Indazole-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28751-69-1 | |

| Record name | 1H-Indazole-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。